molecular formula C12H9IN2O2 B1397989 6-(4-Iodo-phenoxy)-nicotinamide CAS No. 676495-46-8

6-(4-Iodo-phenoxy)-nicotinamide

Cat. No.: B1397989
CAS No.: 676495-46-8
M. Wt: 340.12 g/mol
InChI Key: NKKPJEGINOPHNB-UHFFFAOYSA-N
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Description

6-(4-Iodo-phenoxy)-nicotinamide is an organic compound that features an iodine atom attached to a phenoxy group, which is further connected to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodo-phenoxy)-nicotinamide typically involves a multi-step process. One common method includes the Sonogashira coupling reaction between methyl 6-(4-iodophenoxy)hexanoate and phenylacetylene, followed by de-protection of the methyl hexanoate and esterification with pentafluorophenol using a DCC catalyst . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodo-phenoxy)-nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Sonogashira and Suzuki couplings to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

6-(4-Iodo-phenoxy)-nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Iodo-phenoxy)-nicotinamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the nicotinamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Iodo-phenoxy)-nicotinamide is unique due to the presence of both the iodine-substituted phenoxy group and the nicotinamide moiety. This combination provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

6-(4-iodophenoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O2/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKPJEGINOPHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Combine 4-iodophenol (6.31 g, 28.7 mmol), 6-chloro-nicotinamide (4.51 g, 28.8 mmol), potassium carbonate (10.0 g, 72.4 mmol), and dimethylacetamide (145 mL), stir and heat at 200° C. After 3 h, cool to ambient temperature and dilute with water (600 mL), filter, and dry in vacuo to provide 8.27 g (85%) of the title compound as a white/brown solid: mass spectrum (electrospray): m/z=341.0 (M+1); 1H NMR (methanol-d4): 8.67 (d, 1H, J=2.4 Hz), 8.31 (dd, 1H, J=2.4, 8.3 Hz), 7.82-7.79 (m, 2H). 7.09 (d, 1H, J=8.8 Hz), 7.03-6.99 (m, 2H).
Quantity
6.31 g
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reactant
Reaction Step One
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4.51 g
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10 g
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reactant
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145 mL
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reactant
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Quantity
600 mL
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solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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